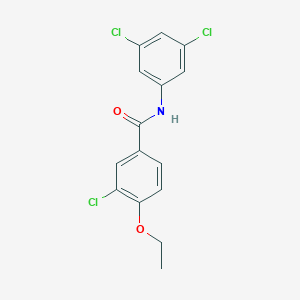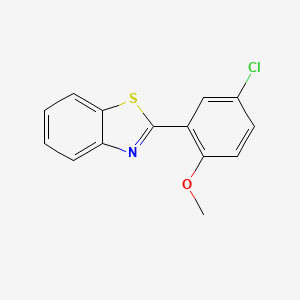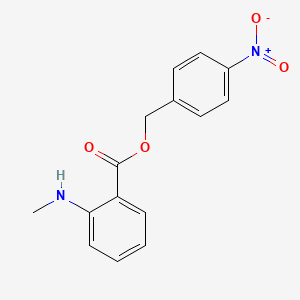
3-chloro-N-(3,5-dichlorophenyl)-4-ethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-N-(3,5-dichlorophenyl)-4-ethoxybenzamide is a chemical compound that belongs to the class of benzamide derivatives. It is commonly referred to as DCFEB and is used in various scientific research studies. This compound has gained significant attention due to its potential therapeutic properties, including anti-inflammatory, analgesic, and anti-cancer effects.
作用機序
The mechanism of action of DCFEB involves the inhibition of various enzymes and signaling pathways. It has been shown to inhibit cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. DCFEB also inhibits the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and cancer progression. Additionally, DCFEB has been found to induce apoptosis in cancer cells by modulating the expression of various genes involved in cell survival.
Biochemical and Physiological Effects:
DCFEB has been shown to possess various biochemical and physiological effects. It has been found to reduce the levels of inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α). DCFEB also inhibits the migration and invasion of cancer cells, which is essential for cancer metastasis. Furthermore, DCFEB has been shown to induce cell cycle arrest and apoptosis in cancer cells.
実験室実験の利点と制限
DCFEB has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. Moreover, it has been extensively studied for its potential therapeutic properties, making it a valuable tool for drug discovery. However, DCFEB also has some limitations. Its solubility in water is limited, which can affect its bioavailability in vivo. Additionally, its mechanism of action is not fully understood, which can limit its application in certain research studies.
将来の方向性
There are several future directions for the study of DCFEB. One potential direction is to investigate its potential as a therapeutic agent for various inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another potential direction is to study its role in cancer therapy, particularly in combination with other chemotherapeutic agents. Furthermore, the development of novel formulations of DCFEB with improved solubility and bioavailability can enhance its therapeutic potential. Overall, the study of DCFEB is an exciting area of research that has the potential to lead to the development of novel therapeutics for various diseases.
合成法
The synthesis method of DCFEB involves the reaction of 3,5-dichloroaniline with 4-ethoxybenzoyl chloride in the presence of a base. The resulting compound is then chlorinated with thionyl chloride and further treated with ammonia to yield DCFEB. This synthesis method has been optimized to produce high yields of DCFEB with good purity.
科学的研究の応用
DCFEB has been extensively studied for its potential therapeutic properties. It has been shown to possess anti-inflammatory and analgesic effects in various animal models. Moreover, DCFEB has been found to inhibit the growth of cancer cells, making it a potential candidate for cancer therapy. Its ability to modulate various signaling pathways involved in cancer progression has been extensively studied.
特性
IUPAC Name |
3-chloro-N-(3,5-dichlorophenyl)-4-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl3NO2/c1-2-21-14-4-3-9(5-13(14)18)15(20)19-12-7-10(16)6-11(17)8-12/h3-8H,2H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSTDTEZNBTZFGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(3,5-dichlorophenyl)-4-ethoxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-fluoro-N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5696914.png)
![1-[1-allyl-6-methyl-4-(4-morpholinyl)-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone](/img/structure/B5696928.png)


![4-[4-(diethylamino)benzylidene]-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5696939.png)

![N-[3-(aminocarbonyl)phenyl]-2-chlorobenzamide](/img/structure/B5696947.png)
![N'-(3-methoxybenzylidene)-2-[4-(pentyloxy)phenoxy]propanohydrazide](/img/structure/B5696948.png)





![N'-[(2-biphenylylcarbonyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5696997.png)